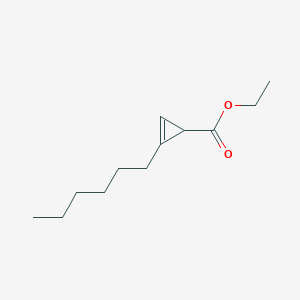![molecular formula C5H10N2O3 B14263782 N-[2-(Ethenyloxy)ethyl]-N-methylnitramide CAS No. 134842-17-4](/img/structure/B14263782.png)
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is an organic compound that features both an ethenyloxy group and a nitramide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide typically involves the reaction of ethenyloxyethylamine with methyl nitramide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the conversion of reactants to the desired product. The product is then isolated and purified using large-scale separation techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide involves its interaction with specific molecular targets. The ethenyloxy group can participate in nucleophilic substitution reactions, while the nitramide group can undergo redox reactions. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(Ethenyloxy)ethyl]-N’-(2-methoxyphenyl)ethanediamide
- N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is unique due to its combination of ethenyloxy and nitramide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Propiedades
Número CAS |
134842-17-4 |
|---|---|
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
N-(2-ethenoxyethyl)-N-methylnitramide |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5-4-6(2)7(8)9/h3H,1,4-5H2,2H3 |
Clave InChI |
TZXYTIQWQPOFFZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


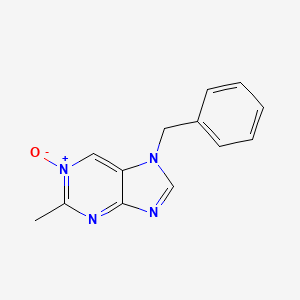


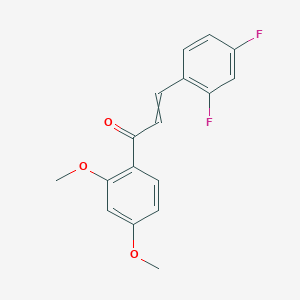
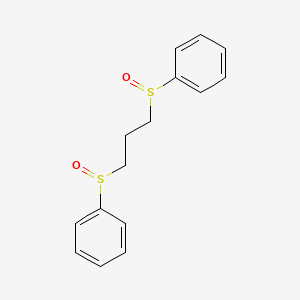
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
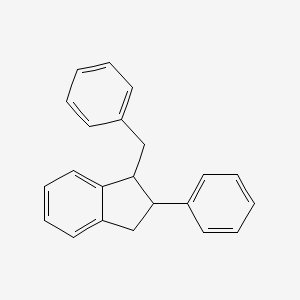
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
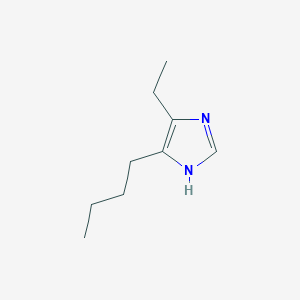
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
